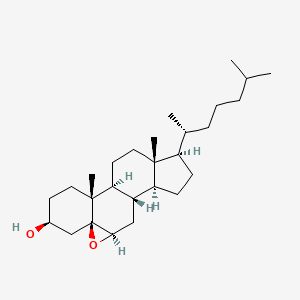

Cholesterol beta-epoxide

描述

Contextualization within Oxysterol Biochemistry and Metabolism

Oxysterols are 27-carbon products resulting from the oxidation of cholesterol, a process that occurs through both enzymatic and non-enzymatic pathways. tandfonline.com Cholesterol beta-epoxide (specifically, 5β,6β-epoxycholestanol) is an oxidative metabolite formed by the oxidation of the 5,6 double bond of cholesterol. medchemexpress.comresearchgate.net This transformation can be initiated by free radicals and non-radical reactions. medchemexpress.com Studies using bovine liver microsomes have shown that the non-enzymatic, lipid peroxidation-mediated oxygenation of cholesterol yields both the alpha- and beta-epoxides. nih.gov In these in vitro systems, the formation of the beta-epoxide occurs in a three- to fourfold excess compared to the alpha-epoxide. nih.gov

Historical Perspectives on Sterol Oxidation Research

Research into sterol oxidation products, including cholesterol epoxides, gained momentum in the mid-20th century. In the 1960s, initial hypotheses emerged suggesting a potential link between cholesterol oxidation products and the etiology of cancer, with cholesterol-5,6-epoxides being a primary focus of suspicion due to their reactive oxirane group. researchgate.net Early studies, such as a notable 1974 investigation, focused on the formation and metabolism of cholesterol epoxides in rat liver subcellular fractions, establishing that their formation was linked to nonspecific tissue oxidation and that the beta-epoxide was produced in greater quantities than the alpha-epoxide. nih.gov This period also saw the development of crucial analytical techniques, such as high-performance liquid chromatography (HPLC), which enabled the specific separation and direct determination of cholesterol alpha- and beta-epoxides, facilitating more precise studies of their metabolism. nih.gov These foundational studies provided the biochemical basis for understanding how cholesterol is converted to its epoxides and subsequently to cholestanetriol, identifying the obligatory role of both epoxides as intermediates in this metabolic process. nih.gov

Significance of this compound within Lipid Homeostasis Studies

This compound holds particular significance in the study of lipid homeostasis due to its formation through cholesterol oxidation and its subsequent biological activities. It is considered a potential biomarker for monitoring cholesterol oxidation in vivo. smolecule.com The presence of this compound has been detected in human fatty streaks and advanced atherosclerotic lesions, but not in normal aortic tissue, suggesting a role in the pathophysiology of atherosclerosis. medchemexpress.com

Research indicates that this compound can influence cellular cholesterol metabolism. For instance, studies involving J774 macrophages, a type of immune cell, have demonstrated that this oxysterol can stimulate the accumulation of cellular sterols, thereby potentially affecting cholesterol balance within these cells. smolecule.com Its metabolism is also a key aspect of its role. The conversion of cholesterol epoxides to cholestane-3β,5α,6β-triol is a critical step, and elevated levels of this triol have been noted as a diagnostic feature in certain lipid storage disorders. nih.gov While other oxysterols like 24(S),25-epoxycholesterol are known to directly regulate cholesterol synthesis and transport by acting as ligands for Liver-X-Receptors (LXRs) and suppressing Sterol Regulatory Element-Binding Proteins (SREBPs), the precise regulatory role of this compound in these specific pathways continues to be an area of active investigation. researchgate.net

Contemporary Research Trajectories and Key Scholarly Questions

Modern research on this compound is multifaceted, exploring its roles in cellular signaling, disease pathology, and as a potential biomarker. A significant area of investigation is its cytotoxic and pro-apoptotic activity. Studies have shown that this compound can induce cell death in monocytes, smooth muscle cells, and endothelial cells, with the mechanism potentially involving caspases or DNA fragmentation. It has also been found to induce the release of lactate (B86563) dehydrogenase (LDH) and apoptosis in macrophage-differentiated U937 cells. medchemexpress.com

The compound's relevance as a biomarker is another key research trajectory. For example, increased concentrations of this compound in breast fluid have been significantly associated with proliferative benign breast disease. aacrjournals.org Findings suggest that a histological progression from normal epithelium to atypical hyperplasia is linked with progressively increasing concentrations of both cholesterol and this compound. aacrjournals.org

However, key scholarly questions remain. While early suspicions about its carcinogenicity were not substantiated in rodent models, its association with pre-neoplastic lesions and its metabolic pathways in cancer cells continue to be explored. researchgate.net A primary challenge is to fully elucidate the specific mechanisms by which it exerts its cytotoxic effects and to understand its precise role in the complex environment of lipid-related diseases like atherosclerosis. medchemexpress.com Further research is also needed to differentiate its biological activities from its isomer, cholesterol alpha-epoxide, and to understand the full implications of its metabolic conversion to cholestane-3β,5α,6β-triol in various cell types and disease states. nih.govsmolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4025-59-6 |

| Molecular Formula | C₂₇H₄₆O₂ |

| Molecular Weight | 402.65 g/mol |

| Common Synonyms | Cholesterol 5β,6β-epoxide, 5,6β-Epoxy-5β-cholestan-3β-ol |

| Data sourced from Sigma-Aldrich product information. |

Table 2: Simplified Metabolic Pathway of this compound

| Step | Substrate | Enzyme/Process | Product | Significance |

| 1 | Cholesterol | Non-enzymatic oxidation (e.g., via lipid peroxidation) | Cholesterol alpha-epoxide and this compound | Formation of oxysterols from cholesterol. nih.gov The β-epoxide is typically formed in excess of the α-epoxide. nih.gov |

| 2 | This compound | Cholesterol Epoxide Hydrolase (ChEH) | Cholestane-3β,5α,6β-triol | Detoxification/metabolism of the reactive epoxide. nih.govnih.gov This product has its own biological activities. |

| This table summarizes the primary steps in the formation and initial metabolism of this compound based on established research findings. |

Structure

2D Structure

属性

IUPAC Name |

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYIJAGAEJZDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-59-6 | |

| Record name | NSC148940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Formation Pathways of Cholesterol Beta Epoxide

Enzymatic Formation Mechanisms

While non-enzymatic pathways are significant, the enzymatic formation of cholesterol epoxides, including the beta-isomer, has been proposed, potentially involving specific cytochrome P450 enzymes. researchgate.netsmolecule.com

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including the synthesis of cholesterol and steroids. oncotarget.com Specifically, CYP epoxygenases catalyze the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs). frontiersin.orgpnas.org While direct evidence for a specific CYP epoxygenase solely responsible for cholesterol beta-epoxide formation is still developing, the role of CYPs in cholesterol oxidation is well-established. researchgate.netsmolecule.commdpi.com For instance, CYP46A1, a brain-specific P450 enzyme, hydroxylates cholesterol to 24S-hydroxycholesterol, and CYP27A1 converts it to 27-hydroxycholesterol, highlighting the capability of these enzymes to modify the cholesterol structure. mdpi.comnih.gov The enzymatic epoxidation of cholesterol has been suggested to occur via cytochrome P450, similar to the epoxidation of other lipids. researchgate.net

Studies have shown that the epoxidation of cholesterol can occur in various tissues, including the liver. medchemexpress.comnih.gov Research using rat liver subcellular fractions indicated that the formation of both 5α,6α- and 5β,6β-epoxides of cholesterol occurs, with the beta-epoxide being formed in a three- to fourfold excess over the alpha-epoxide. nih.gov This process appears to be linked to the nonspecific tissue oxidation of sterols rather than a highly specific enzymatic reaction. nih.gov While a specific enzyme for cholesterol epoxidation has not been definitively identified, the potential for enzymatic involvement, possibly by cytochrome P450, remains an area of active investigation. smolecule.comcaldic.com It has been noted that cholesterol-5α,6α-epoxide is an intermediate in the biosynthesis of bile acids, a process heavily reliant on enzymatic transformations in the liver. medchemexpress.com

Role of Cytochrome P450 Epoxygenases in Sterol Oxidation

Non-Enzymatic and Free Radical Mediated Oxidation

Non-enzymatic pathways, driven by reactive oxygen species (ROS), represent a major route for the formation of this compound. researchgate.netkoreascience.kr These processes are often associated with conditions of oxidative stress.

Cholesterol autoxidation is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. aocs.org This process involves the abstraction of a hydrogen atom, predominantly from the C-7 position, leading to the formation of peroxyl radicals. koreascience.kraocs.org These peroxyl radicals can then add to the double bond of another cholesterol molecule, which, through an intramolecular homolytic substitution (SHi) reaction, yields both the α- and β-epoxides. mdpi.comresearchgate.net The ratio of α to β epoxide formed during autoxidation is approximately 3:1. mdpi.com Studies on cholesteryl acetate, a model for cholesterol esters, show a similar product distribution to that of unesterified cholesterol, although it autoxidizes at a faster rate. acs.org The formation of cholesterol epoxides is a significant outcome of cholesterol autoxidation in membrane bilayers. nih.gov

| Product | Formation Pathway | Significance |

|---|---|---|

| 7-ketocholesterol (B24107) | Dehydration of 7-hydroperoxycholesterols | A major product of cholesterol autoxidation. nih.gov |

| Cholesterol 5,6-epoxides (α and β isomers) | Peroxyl radical addition to the double bond followed by SHi reaction. mdpi.com | Key products of autoxidation, with the α:β ratio being ~3:1. mdpi.com |

| 7-hydroperoxides (α and β isomers) | Hydrogen abstraction from C-7 followed by oxygen addition. koreascience.kr | Primary oxidation products that can lead to other oxysterols. koreascience.kr |

| Cholestane-3β,5α,6β-triol | Hydration of the 5,6-epoxides. koreascience.kr | A further metabolite of the epoxides. koreascience.kr |

Different reactive oxygen species lead to distinct cholesterol oxidation products. Peroxyl radicals (ROO•) are key intermediates in free-radical chain reactions that lead to the formation of cholesterol epoxides. mdpi.com The addition of a peroxyl radical to the C5-C6 double bond of cholesterol results in an alkyl radical, which can then form an epoxide. mdpi.com

Singlet oxygen (¹O₂), a non-radical ROS, reacts with cholesterol primarily through an "ene" reaction to produce 5α-hydroperoxy-cholest-6-en-3β-ol (5α-OOH) as the major product, along with minor amounts of 6α- and 6β-hydroperoxides. nih.govmdpi.comnih.gov While direct formation of epoxides by singlet oxygen is not the primary pathway, the hydroperoxide products can undergo further reactions. nih.gov It has been noted that direct attack by singlet oxygen forms hydroperoxides, not epoxides. koreascience.kr

In cellular environments, conditions of oxidative stress increase the formation of cholesterol oxidation products, including this compound. frontierspartnerships.org For example, the exposure of high-density lipoprotein (HDL) to oxidizing systems leads to the formation of both cholesterol 5α,6α-epoxide and 5β,6β-epoxide. nih.gov In cellular models like MCF-7 breast cancer cells, the accumulation of 5α,6α-epoxy cholestanol (B8816890) occurs in a manner dependent on reactive oxygen species. lipidmaps.org Studies using unilamellar liposomes to model biological membranes have shown that lipid peroxidation induced by various oxidizing systems, including a superoxide (B77818) radical generating system, results in the formation of isomeric cholesterol 5,6-epoxides. nih.govosti.gov The extent of cholesterol oxidation was found to be greatest in liposomes with a higher proportion of unsaturated phospholipids (B1166683) to cholesterol. nih.gov

Reactions with Specific Reactive Oxygen Species (e.g., Singlet Oxygen, Peroxyl Radicals)

Stereoselective Formation and Isomeric Ratios (Alpha vs. Beta)

The oxidation of the C5-C6 double bond in the cholesterol molecule results in the formation of two diastereomeric epoxides: 5α,6α-epoxycholestan-3β-ol (cholesterol α-epoxide) and 5β,6β-epoxycholestan-3β-ol (cholesterol β-epoxide). nih.gov The orientation of the oxirane ring relative to the steroid backbone defines these isomers. nih.gov The formation of these epoxides can occur through both non-enzymatic and enzymatic pathways, with the ratio of the resulting α and β isomers being highly dependent on the specific mechanism. smolecule.comcabidigitallibrary.org

Non-enzymatic autoxidation, often mediated by free radicals, is a primary route for the generation of cholesterol epoxides. cabidigitallibrary.orgkoreascience.kr This process typically yields a mixture of both α- and β-isomers. Studies have demonstrated a clear stereochemical preference during these reactions. For instance, in studies using rat liver subcellular fractions, cholesterol β-epoxide was found to be produced in a three- to four-fold excess compared to the α-epoxide. nih.gov Similarly, research utilizing bovine liver microsomes in the presence of NADPH, FeSO4, and ADP reported a conversion ratio of cholesterol to α-epoxide, β-epoxide, and cholestanetriol of 1.0:4.3:0.7, respectively, highlighting the predominance of the β-isomer in this system. nih.gov The stability of these isomers can also influence their detected ratios; the β-isomer is noted to be more labile than the α-isomer under acidic conditions. cabidigitallibrary.org

In contrast, enzymatic pathways can exhibit a high degree of stereoselectivity. The formation of cholesterol α-epoxide has been reported to be stereoselectively produced by a cytochrome P450-mediated monooxygenase reaction in the bovine adrenal cortex. nih.govresearchgate.net In this specific biological system, there was no appreciable formation of the β-epoxide isomer. researchgate.net However, the role of cytochrome P450 in all tissues is not universally established, with some studies indicating it plays no significant part in the hepatic microsomal epoxidation of cholesterol. nih.gov The enzyme cholesterol epoxide hydrolase further metabolizes both epoxides, converting them into cholestane-3β,5α,6β-triol. nih.govnih.gov

The differential formation and metabolism of these isomers are significant, as enzymes and receptors can exhibit stereoselectivity. For example, acyl-coA:cholesterol acyl transferases (ACATs) and cholesterol sulfotransferase (SULT2B1b) metabolize the α-epoxide more readily than the β-epoxide. nih.gov

| Parameter | Finding | Source System | Citation |

| Isomer Ratio (β:α) | 3-4 : 1 | Rat Liver Subcellular Fractions | nih.gov |

| Isomer Ratio (β:α) | 4.3 : 1 | Bovine Liver Microsomes | nih.gov |

| Enzymatic Selectivity | Stereoselective for α-epoxide | Bovine Adrenal Cortex Microsomes (Cytochrome P450) | nih.govresearchgate.net |

| pH Stability | β-isomer is more labile in acidic conditions | General Finding | cabidigitallibrary.org |

This table summarizes key findings on the isomeric ratios and stereoselective formation of cholesterol epoxides.

In vitro and In vivo (Non-Human) Models for Epoxide Generation

A variety of experimental models have been essential in elucidating the formation pathways and biological relevance of cholesterol epoxides. These models range from subcellular fractions to whole organisms, each providing unique insights into the generation of these compounds.

In vitro Models

In vitro systems are crucial for studying specific biochemical pathways in a controlled environment. Subcellular fractions, particularly microsomes from liver and adrenal glands, have been used extensively.

Liver Microsomes: Rat and bovine liver microsomes are common models for investigating both non-enzymatic and enzymatic epoxidation. nih.govnih.gov These preparations contain the enzymes and lipid environment necessary for the oxidation of cholesterol, allowing researchers to study the formation of both α- and β-epoxides and their subsequent metabolism to cholestanetriol. nih.govnih.gov

Adrenal Cortex Preparations: Homogenates and microsomes from the bovine adrenal cortex have been instrumental in demonstrating the stereoselective enzymatic synthesis of cholesterol α-epoxide, implicating the role of cytochrome P450 enzymes in this specific tissue. nih.govresearchgate.net

Cell Cultures: Various cell lines are employed to study the uptake, metabolism, and cellular effects of cholesterol epoxides. Chinese hamster lung fibroblasts (V79 cells) have been used to assess the metabolism and genotoxicity of cholesterol α-epoxide. nih.govpnas.org Furthermore, macrophage-differentiated U937 cells have been utilized as a model to observe the induction of apoptosis by cholesterol β-epoxide. medchemexpress.com

| Model System | Organism/Tissue of Origin | Key Research Focus | Citation |

| Microsomes | Rat Liver | Formation and metabolism of α- and β-epoxides | nih.gov |

| Microsomes | Bovine Liver | Isomeric ratio of epoxide formation | nih.gov |

| Microsomes | Bovine Adrenal Cortex | Stereoselective enzymatic formation of α-epoxide | researchgate.net |

| V79 Cells | Chinese Hamster Lung | Metabolism and genotoxicity of α-epoxide | nih.govpnas.org |

| U937 Cells | Human Monocyte (Macrophage-differentiated) | Cellular effects of β-epoxide | medchemexpress.com |

This table presents various in vitro models used in the study of cholesterol epoxide generation.

In vivo (Non-Human) Models

Animal models are indispensable for understanding the formation and physiological relevance of cholesterol epoxides in a complex biological system.

Rabbit Models: Cholesterol-fed rabbits have been shown to have elevated levels of cholesterol epoxides in their blood and liver, establishing them as a useful model for studying diet-induced cholesterol oxidation in vivo. smolecule.com

Rodent Models: Rats and mice are widely used in oxysterol research. Mouse models of human genetic disorders, such as Niemann-Pick disease, have been valuable for investigating the endogenous formation of cholesterol oxidation products. researchgate.net Furthermore, various mouse models are employed to study the roles of specific genes, such as those encoding for ApoB and PCSK9, which are involved in cholesterol homeostasis and could influence the substrate availability for oxidation. nih.gov

These models continue to be foundational in exploring the intricate pathways of this compound formation and its biological implications.

Metabolic Transformations and Biological Fates of Cholesterol Beta Epoxide

Enzymatic Hydrolysis to Cholestane-3β,5α,6β-triol

The principal metabolic route for cholesterol beta-epoxide is its hydrolysis into cholestane-3β,5α,6β-triol. This reaction is catalyzed by the specific enzyme, Cholesterol Epoxide Hydrolase.

Characterization and Activity of Cholesterol Epoxide Hydrolase (ChEH)

Cholesterol Epoxide Hydrolase (ChEH), systematically known as 5,6α-epoxy-5α-cholestan-3β-ol hydrolase (EC 3.3.2.11), is a microsomal enzyme responsible for the hydration of the epoxide ring of both cholesterol α-epoxide and this compound. crct-inserm.frnih.gov This enzyme is localized within the endoplasmic reticulum of cells and is found in most mammalian tissues, with the liver being a particularly rich source. crct-inserm.fr

A significant breakthrough in understanding ChEH was the discovery that its activity is carried out by a hetero-oligomeric complex. crct-inserm.frsciprofiles.comnih.gov This complex is composed of two proteins that are also involved in cholesterol biosynthesis:

3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) , also known as emopamil (B1663351) binding protein (EBP), which serves as the catalytic subunit. sciprofiles.com

3β-hydroxysterol-Δ⁷-reductase (DHCR7) , which functions as the regulatory subunit. sciprofiles.com

The formation of a dimer between D8D7I and DHCR7 is essential for the full reconstitution of ChEH activity. crct-inserm.frnih.gov This complex is also identified as the microsomal antiestrogen (B12405530) binding site (AEBS), a high-affinity target for the antitumor drug tamoxifen (B1202). crct-inserm.frnih.gov

The enzyme specifically catalyzes the hydrolysis of cholesterol-5,6-epoxides into a single product, cholestane-3β,5α,6β-triol. crct-inserm.frnih.gov While it acts on both the α and β isomers of cholesterol epoxide, some studies suggest a preference for the α-diastereomer in tissue extracts. researchgate.net

Table 1: Characteristics of Cholesterol Epoxide Hydrolase (ChEH)

| Characteristic | Description | References |

| Enzyme Commission No. | EC 3.3.2.11 | crct-inserm.frresearchgate.net |

| Systematic Name | 5,6α-epoxy-5α-cholestan-3β-ol hydrolase | sciprofiles.com |

| Cellular Location | Endoplasmic Reticulum | crct-inserm.frsciprofiles.com |

| Tissue Distribution | Most mammalian tissues, highest in the liver | crct-inserm.fr |

| Subunits | 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7) | crct-inserm.frsciprofiles.comnih.gov |

| Known Substrates | Cholesterol-5α,6α-epoxide (α-CE) and Cholesterol-5β,6β-epoxide (β-CE) | crct-inserm.frnih.gov |

| Product | Cholestane-3β,5α,6β-triol (CT) | crct-inserm.frnih.gov |

Molecular and Biochemical Aspects of ChEH-Mediated Hydrolysis

The hydrolysis reaction catalyzed by ChEH involves the trans-addition of a water molecule to the epoxide ring of this compound, yielding cholestane-3β,5α,6β-triol. crct-inserm.fr This enzymatic process is distinct from the mechanisms of other epoxide hydrolases, such as the microsomal xenobiotic epoxide hydrolase. mdpi.com Unlike many other epoxide hydrolases that belong to the α/β-hydrolase fold family and form a covalent enzyme-substrate intermediate, ChEH is likely not an α/β-fold hydrolase, as no such covalent intermediate has been isolated. researchgate.netaacrjournals.org

The co-expression of both the D8D7I and DHCR7 subunits is necessary for robust ChEH activity. crct-inserm.frnih.gov Studies using COS-7 cells demonstrated that the individual expression of either D8D7I or DHCR7 resulted in only a slight increase in ChEH activity, whereas their co-expression led to a full reconstitution of the enzyme's function. crct-inserm.frnih.gov This suggests that the interaction and formation of a dimer between the two subunits are critical for the catalytic process. crct-inserm.fr The substrates (cholesterol α- and β-epoxides) and the product (cholestane-3β,5α,6β-triol) of the ChEH reaction act as competitive ligands for tamoxifen binding at the AEBS, further solidifying the link between ChEH activity and this binding site. nih.govnih.gov

Factors Modulating ChEH Activity and Expression

The activity of Cholesterol Epoxide Hydrolase is modulated by a variety of endogenous and exogenous compounds. A strong positive correlation exists between the affinity of ligands for the AEBS and their potency in inhibiting ChEH activity. nih.gov

Inhibitors:

Antiestrogens: Tamoxifen and its related compounds are potent inhibitors of ChEH. crct-inserm.frnih.gov This inhibition is a key aspect of tamoxifen's pharmacology beyond its interaction with the estrogen receptor.

Ring B Oxysterols: Oxysterols such as 7-ketocholesterol (B24107), 6-ketocholestanol, and 7-ketocholestanol are known inhibitors of ChEH. crct-inserm.fr

AEBS Ligands: A wide range of ligands that bind to the AEBS have been shown to inhibit ChEH activity. nih.gov

Expression Modulation:

siRNA Knockdown: In MCF-7 breast cancer cells, the knockdown of either D8D7I or DHCR7 using siRNA resulted in a partial inhibition of ChEH activity. The simultaneous knockdown of both subunits led to a near-complete abolishment of ChEH activity, underscoring the necessity of both components for its function. crct-inserm.frnih.gov

Table 2: Modulators of Cholesterol Epoxide Hydrolase (ChEH) Activity

| Modulator Type | Examples | Effect on ChEH Activity | References |

| Inhibitors | Tamoxifen, Raloxifene, Tesmilifene | Inhibition | crct-inserm.frnih.gov |

| 7-ketocholesterol, 6-ketocholestanol | Inhibition | crct-inserm.fr | |

| Polyunsaturated fatty acids | Inhibition | crct-inserm.fr | |

| Genetic Modulation | siRNA knockdown of D8D7I or DHCR7 | Partial Inhibition | crct-inserm.frnih.gov |

| siRNA knockdown of both D8D7I and DHCR7 | Abolished Activity (92% reduction) | crct-inserm.frnih.gov |

Further Metabolic Pathways and Derivative Formation

The product of ChEH-mediated hydrolysis, cholestane-3β,5α,6β-triol, is not an endpoint but rather a crucial intermediate that can be channeled into distinct metabolic pathways, leading to the formation of either pro-tumorigenic or tumor-suppressing molecules.

Biotransformation to Oncosterone and its Metabolic Network

In certain cellular contexts, particularly in cancer cells, cholestane-3β,5α,6β-triol undergoes further enzymatic transformation to produce an oncometabolite known as oncosterone (also referred to as 6-oxo-cholestan-3β,5α-diol or OCDO). sciprofiles.comresearchgate.net This conversion is a critical step in a newly identified metabolic pathway that contributes to the pro-tumorigenic environment.

The metabolic network leading to oncosterone involves the following key step:

Oxidation of Cholestane-3β,5α,6β-triol: The 6β-hydroxyl group of cholestane-3β,5α,6β-triol is oxidized to a ketone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2) . aacrjournals.org This enzyme is more commonly known for its role in inactivating glucocorticoids like cortisol.

Epoxidation: Cholesterol is oxidized to form cholesterol-5,6-epoxides (both α and β isomers). sciprofiles.com

Hydrolysis: ChEH hydrolyzes the epoxide ring to produce cholestane-3β,5α,6β-triol. sciprofiles.comaacrjournals.org

Oxidation: 11βHSD2 oxidizes the triol to form oncosterone. sciprofiles.comaacrjournals.org

This pathway is notably active in breast cancer cells, where elevated levels of oncosterone have been observed. researchgate.net The inhibition of either ChEH or 11βHSD2 has been shown to decrease oncosterone production and inhibit tumor growth, highlighting the therapeutic potential of targeting this metabolic network. aacrjournals.org

Conjugation Pathways Leading to Dendrogenin A and Other Bioactive Lipids

In contrast to the oncosterone pathway, cholesterol epoxides can also be shunted towards the production of tumor-suppressing metabolites. This alternative route involves a conjugation reaction rather than hydrolysis. Specifically, the α-isomer, cholesterol-5α,6α-epoxide, can undergo enzymatic conjugation with histamine (B1213489) to form a novel steroidal alkaloid called Dendrogenin A (DDA) . crct-inserm.frnih.govresearchgate.net

Key aspects of this pathway include:

Enzymatic Conjugation: The formation of DDA is an enzymatic process, although the specific enzyme, termed dendrogenin synthase (DDSase), has not yet been fully identified. crct-inserm.frnih.gov This reaction represents a unique metabolic crossroads, linking cholesterol and histamine metabolism. nih.govresearchgate.net

Stereoselectivity: The conjugation reaction appears to be stereoselective for the 5,6α-epoxide isomer. researchgate.netmdpi.com

Biological Activity of DDA: DDA has been identified as a tumor suppressor metabolite. crct-inserm.frnih.gov It has been shown to induce cell differentiation and control tumor growth. nih.govresearchgate.net DDA levels are reportedly decreased in breast tumors compared to normal tissue, suggesting a deregulation of this pathway during carcinogenesis. researchgate.netnih.gov

The balance between the ChEH-mediated hydrolysis pathway leading to oncosterone and the conjugation pathway leading to DDA is controlled by the activity of ChEH. crct-inserm.fr When ChEH activity is high, the flux is directed towards cholestane-3β,5α,6β-triol and subsequently oncosterone in cancer cells. Conversely, inhibition of ChEH could potentially favor the accumulation of cholesterol epoxides, making them available for conjugation into DDA. This metabolic switch is a critical area of research for developing new cancer therapies. nih.gov

Interconversion Dynamics with Other Oxysterol Metabolites

The metabolism of this compound is intricately linked with the biotransformation of other oxysterols, creating a dynamic interplay of metabolic pathways. A primary metabolic route for both cholesterol 5α,6α-epoxide and cholesterol 5β,6β-epoxide is their enzymatic conversion to cholestane-3β,5α,6β-triol. nih.govcrct-inserm.frresearchgate.netpnas.org This hydration reaction is catalyzed by cholesterol epoxide hydrolase (ChEH), an enzyme that acts on both epoxide diastereomers. nih.govresearchgate.net

Kinetic analyses have revealed that cholesterol-epoxide hydrolase converts both the alpha and beta isomers of cholesterol epoxide to cholestane-3β,5α,6β-triol with similar efficiency. nih.gov The enzyme exhibits apparent Michaelis constants (Km) of 3.69 µM for cholesterol 5α,6α-epoxide and 4.42 µM for cholesterol 5β,6β-epoxide, indicating a comparable affinity for both substrates. nih.gov Interestingly, the product of this reaction, cholestanetriol, competitively inhibits the enzyme, with apparent inhibition constants (Ki) of 10.8 µM and 6.8 µM against the alpha and beta-epoxides, respectively. nih.gov This product inhibition may influence the relative rates of hydration when both isomers are present. nih.gov

Further metabolism of cholestane-3β,5α,6β-triol can lead to the formation of other bioactive molecules. For instance, it can be metabolized to oncosterone, a carcinogenic compound, through enzymatic oxidation. crct-inserm.frlibretexts.org This highlights a metabolic branch where cholesterol epoxides are precursors to molecules with significant pathological implications. crct-inserm.fr

In addition to hydration, other oxysterols can influence the metabolic landscape. For example, 7-ketocholesterol, 6-ketocholestanol, and 7-ketocholestanol have been identified as effective inhibitors of cholesterol-epoxide hydrolase. nih.gov This indicates a potential for cross-regulation between different classes of oxysterols, where the presence of one can modulate the metabolism of another.

The interconversion of oxysterols is not limited to enzymatic reactions. Non-enzymatic processes, such as those driven by reactive oxygen species (ROS), can lead to the formation of various oxysterols, including 7-ketocholesterol and the 5,6-epoxides of cholesterol. researchgate.net The relative abundance of these oxysterols can be influenced by the cellular redox state and the presence of transition metals. unica.it

It is also noteworthy that the metabolic pathways of oxysterols can differ between cell types and experimental conditions. physiology.org For example, in lung epithelial cells, the metabolism of 5β,6β-epoxycholesterol yields not only the expected cholestane-3β,5α,6β-triol but also a more abundant metabolite, cholestan-6-oxo-3β,5α-diol. researchgate.net

Table 1: Kinetic Parameters of Cholesterol-Epoxide Hydrolase

| Substrate | Apparent Km (µM) | Product | Apparent Ki (µM) |

| Cholesterol 5α,6α-epoxide | 3.69 nih.gov | Cholestane-3β,5α,6β-triol | 10.8 nih.gov |

| Cholesterol 5β,6β-epoxide | 4.42 nih.gov | Cholestane-3β,5α,6β-triol | 6.8 nih.gov |

Cellular and Subcellular Compartmentalization of this compound Metabolism

The metabolism of this compound is compartmentalized within specific cellular and subcellular locations, a key factor in regulating its biological effects. The primary enzyme responsible for its hydration, cholesterol-epoxide hydrolase (ChEH), is predominantly localized in the endoplasmic reticulum (ER). nih.govwikipedia.org Studies in rat liver have shown that the highest specific and total activities of this enzyme are found in the rough and smooth ER fractions. nih.gov A smaller amount of ChEH activity has also been detected in the plasma membrane. wikipedia.org

The localization of ChEH in the ER places it at a central hub of lipid metabolism. The ER is the main site of cholesterol synthesis and is involved in the transport and modification of various lipids. explorationpub.com This strategic positioning allows for the efficient processing of cholesterol epoxides that may be generated within the membrane or transported to the ER from other cellular compartments.

While the ER is the principal site of ChEH activity, the metabolism of cholesterol and its derivatives involves multiple organelles. Cholesterol itself is unevenly distributed within the cell, with the highest concentration in the plasma membrane and lower levels in the ER and mitochondria. libretexts.org Oxysterols, including cholesterol epoxides, are also found in various cellular membranes and can be transported between them. researchgate.net For instance, studies using a clickable analog of 20(S)-hydroxycholesterol have revealed a vesicular transport pathway for this oxysterol to the Golgi apparatus. researchgate.net

The subcellular distribution of this compound and its metabolites can significantly impact their downstream signaling functions. For example, the accumulation of certain oxysterols in specific membrane microdomains, such as lipid rafts and caveolae, can influence the activity of membrane-associated proteins and signaling pathways. plos.org

The liver is a major organ for cholesterol metabolism, and consequently, for the metabolism of cholesterol epoxides. nih.govnih.gov Studies have shown that liver microsomes exhibit high ChEH activity. nih.gov Other tissues, including the kidney, lung, testis, spleen, brain, and intestinal epithelium, also possess ChEH activity, although at lower levels compared to the liver. nih.gov The presence of ChEH in extrahepatic tissues suggests that the metabolism of cholesterol epoxides is a widespread process, important for local cellular homeostasis.

In specific cellular contexts, the metabolism of this compound can be influenced by the local environment. For example, in J774 macrophages, cholesterol 5β,6β-epoxide can associate with low-density lipoproteins (LDL) in the culture medium, which affects its uptake and subsequent cellular effects. nih.gov

Table 2: Subcellular Localization of Cholesterol Epoxide Hydrolase Activity

| Subcellular Fraction | Relative Activity | Reference |

| Endoplasmic Reticulum (Rough and Smooth) | Highest | nih.gov |

| Plasma Membrane | Present | wikipedia.org |

| Mitochondria | Not detected | researchgate.net |

| Soluble Supernatant | Small activity | researchgate.net |

Investigating Metabolic Flux and Turnover Rates in Experimental Systems

Understanding the metabolic flux and turnover rates of this compound is essential for elucidating its physiological and pathological roles. Various experimental systems have been employed to investigate these dynamic processes, providing insights into the kinetics of its formation and degradation.

In vitro assays using subcellular fractions, particularly liver microsomes, have been instrumental in characterizing the enzymatic activity of cholesterol-epoxide hydrolase. nih.govpnas.org These systems allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximal velocity (Vmax), providing a quantitative measure of the enzyme's efficiency in metabolizing cholesterol epoxides. pnas.org For instance, studies with rat liver microsomes have established the Km values for both cholesterol α- and β-epoxides, demonstrating the enzyme's affinity for these substrates. nih.gov

Cell culture models provide a more integrated system to study the metabolic fate of this compound within a cellular context. Researchers have used various cell lines, including J774 macrophages and human bronchial epithelial cells (16-HBE), to track the metabolism of exogenously added cholesterol epoxides. researchgate.netnih.gov For example, studies in J774 macrophages have shown that cholesterol 5β,6β-epoxide stimulates the accumulation of cellular sterols, indicating its influence on cholesterol homeostasis within these cells. nih.gov In 16-HBE cells, the metabolism of 5β,6β-epoxycholesterol was shown to produce not only cholestane-3β,5α,6β-triol but also cholestan-6-oxo-3β,5α-diol. researchgate.net

The use of stable isotope-labeled compounds coupled with mass spectrometry has enabled more precise tracking of metabolic pathways and turnover rates. For instance, a method using deuterium-labeled variants of cholesterol and its oxidative metabolites has been developed for their quantitative determination in biological samples like human breast fluid. nih.gov This approach allows for accurate measurement of the levels of cholesterol epoxides and their metabolites, providing a snapshot of their in vivo concentrations.

Animal models, such as rats and rabbits, have been used to study the in vivo metabolism and distribution of cholesterol epoxides. nih.govsmolecule.com These studies have shown that cholesterol epoxides can be detected in various tissues and body fluids, and their levels can be influenced by factors like diet. smolecule.com For example, cholesterol-fed rabbits exhibit elevated levels of cholesterol epoxides in their blood and liver. smolecule.com

The investigation of metabolic flux is complex, and the results can be influenced by the experimental system used. physiology.org Factors such as the cell type, the concentration of the oxysterol, and the presence of other lipids can all affect the observed metabolic pathways and rates. physiology.org

Molecular and Cellular Mechanisms Regulated by Cholesterol Beta Epoxide

Interactions with Intracellular Lipid-Binding Proteins and Receptors

Cholesterol beta-epoxide interacts with specific intracellular proteins, most notably the microsomal antiestrogen (B12405530) binding site (AEBS). nih.govresearchgate.net Research has identified the AEBS as a hetero-oligomeric protein complex composed of 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7). nih.govresearchgate.net This complex also functions as the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), which is responsible for metabolizing cholesterol epoxides. nih.govresearchgate.net

This compound, along with its isomer cholesterol alpha-epoxide, are the known substrates for ChEH. nih.gov The interaction is competitive, with β-CE acting as a competitive ligand for tamoxifen (B1202) binding to the AEBS. researchgate.net The binding affinity (Ki) of β-CE for the AEBS has been determined to be 171.3 ± 1.4 nM. researchgate.net Through this interaction, this compound is hydrolyzed to its metabolic product, cholestane-3β,5α,6β-triol. researchgate.net This enzymatic process is a key regulatory point, as inhibition of ChEH by various ligands leads to the accumulation of cholesterol epoxides. nih.govresearchgate.net

| Protein/Receptor | Interacting Compound | Key Finding | Citation |

|---|---|---|---|

| Antiestrogen Binding Site (AEBS) / Cholesterol-5,6-epoxide hydrolase (ChEH) | This compound (β-CE) | β-CE is a substrate for the ChEH enzyme and a competitive ligand for tamoxifen at the AEBS. | nih.govresearchgate.net |

| AEBS (composed of D8D7I and DHCR7) | Cholestane-3β,5α,6β-triol (CT) | The metabolic product of β-CE, is also a competitive ligand for tamoxifen binding. | researchgate.net |

Modulation of Cellular Cholesterol Homeostasis and Sterol Transport

Oxysterols, including this compound, are pivotal in regulating the delicate balance of cellular cholesterol. researchgate.net They act as signaling molecules that inform the cell of its sterol status, thereby influencing pathways involved in cholesterol uptake, synthesis, and removal. researchgate.net

This compound levels and transport are managed by specific cellular machinery. The ATP-Binding Cassette (ABC) transporter G1 (ABCG1) plays a role in the efflux of oxysterols, including cholesterol-beta-epoxide, as part of its function in maintaining cellular lipid homeostasis. scivisionpub.com

Studies in cultured rabbit aortic endothelial cells have shown that this compound is readily incorporated into cells in a dose-dependent manner. researchgate.net Once inside the cell, it is rapidly metabolized into cholestane-3β,5α,6β-triol, which is then able to exit the cell. researchgate.net This metabolic conversion and subsequent efflux represent a pathway for processing and eliminating this oxysterol.

The cellular cholesterol biosynthesis pathway is a tightly controlled process, with 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR) being a rate-limiting enzyme. nih.govnih.gov The expression of genes in this pathway, including HMGCR, is largely governed by the sterol regulatory element-binding proteins (SREBPs). nih.govnih.gov

Oxysterols are known to be natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that function as intracellular cholesterol sensors. researchgate.net Upon activation by oxysterols, LXRs regulate the transcription of genes that control cholesterol transport and catabolism, including the LXR target gene SREBP-1c. researchgate.net By acting as a ligand for such receptors, this compound can participate in the feedback mechanism that suppresses de novo cholesterol synthesis when cellular sterol levels are high. Elevated levels of cholesterol oxidation products, such as this compound, have been observed in states of high cholesterol, suggesting their role as indicators of sterol excess that can trigger down-regulation of the HMG-CoA reductase pathway. nih.gov

Influence on Cellular Sterol Accumulation and Efflux

Mechanisms of Cell Signaling Pathway Perturbation

This compound and other oxysterols perturb cell signaling primarily by acting as ligands for nuclear receptors. researchgate.netresearchgate.net These receptors, such as the aforementioned LXRs, function as "lipid sensors." researchgate.net Ligand binding to these receptors initiates a metabolic cascade that governs the transcription of a suite of genes involved in lipid metabolism, storage, and transport. researchgate.net Therefore, by binding to these receptors, this compound can alter the transcriptional landscape of the cell, thereby perturbing signaling pathways that control lipid homeostasis.

Effects on Cellular Processes and Phenotypes (Non-Pathological Context)

Beyond lipid metabolism, the molecular interactions of this compound can influence broader cellular processes and phenotypes, such as differentiation.

The interaction of this compound with the AEBS/ChEH enzyme complex is directly linked to cellular differentiation processes. nih.gov It has been established that ligands targeting the AEBS can induce differentiation in breast cancer cells. nih.govresearchgate.net This effect is mediated through a mechanism that involves the generation of sterol autoxidation products. nih.gov Since this compound is a natural substrate and ligand for the AEBS/ChEH enzyme, its presence and metabolism are integral to the signaling events that can trigger cellular differentiation programs. nih.govresearchgate.net

Impact on Macrophage Sterol Metabolism and Function

This compound (5β,6β-epoxycholestanol), an oxidative metabolite of cholesterol, significantly influences the metabolic and functional pathways within macrophages. sigmaaldrich.commdpi.com Research has demonstrated that this compound can trigger substantial changes in cellular sterol levels, leading to conditions that may contribute to the development of atherosclerosis. nih.gov

Studies conducted on J774 macrophages have shown that exposure to this compound, particularly when associated with low-density lipoproteins (LDL), leads to a marked accumulation of cellular sterols. nih.gov This accumulation is primarily characterized by an increase in free cholesterol and steryl esters. nih.gov The total cellular sterol content was observed to increase by 45% compared to control cells when treated with this compound. nih.gov This effect is largely driven by the enhanced formation of esterified cholesterol and desmosterol. nih.gov

Furthermore, this compound is a potent stimulator of cholesterol esterification in macrophages. nih.gov When compared to other oxysterols like its isomer cholesterol alpha-epoxide or 3,5-cholestadien-7-one, this compound demonstrates the most significant enhancement of this process. nih.gov In contrast, cholestane-3β,5α,6β-triol, the metabolic hydrolysis product of cholesterol epoxides, does not show a similar stimulating effect on either total sterol content or sterol esterification. nih.gov The uptake of LDL itself is also enhanced in the presence of this compound, further contributing to the cellular lipid load. nih.gov

Beyond its effects on lipid accumulation, this compound is a known inducer of apoptosis in macrophage-differentiated human U937 cells. sigmaaldrich.commdpi.comwur.nl This cytotoxic effect is characterized by the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. sigmaaldrich.commdpi.com The apoptotic mechanism induced by many oxysterols can involve alterations in intracellular calcium (Ca²⁺) homeostasis; however, studies indicate that Ca²⁺ does not appear to be significantly involved in apoptosis induced by this compound in these cells. acs.org This suggests a distinct signaling pathway for its cytotoxic action compared to other related oxysterols. acs.org

The accumulation of sterols and the induction of apoptosis in macrophages are critical events in the formation of atherosclerotic plaques. sigmaaldrich.comnih.gov The presence of this compound in human fatty streaks and advanced atherosclerotic lesions, but not in normal aortic tissue, underscores its potential role in the pathogenesis of this disease. sigmaaldrich.commdpi.com

Research Findings on Macrophage Metabolism

| Parameter Measured | Cell Line | Treatment | Key Finding | Reference |

| Cellular Steryl Esters | J774 Macrophages | 0.8 µM this compound with LDL | Increased to 39.4 µg/mg cell protein. | nih.gov |

| Total Cellular Sterols | J774 Macrophages | This compound with LDL | Increased by 45% above control. | nih.gov |

| Cholesterol Esterification | J774 Macrophages | This compound | Significantly enhanced compared to other oxysterols. | nih.gov |

| Apoptosis Induction | Differentiated U937 Macrophages | This compound | Induces apoptosis and LDH release. | sigmaaldrich.commdpi.comwur.nl |

| Role of Intracellular Calcium | Differentiated U937 Macrophages | This compound | Ca²⁺ does not appear to be involved in apoptosis. | acs.org |

Antimicrobial Activity Mechanisms (Cellular and Molecular)

The antimicrobial mechanisms of this compound are multifaceted, stemming from its chemical structure as both a sterol and a reactive epoxide. While cholesterol is essential for the integrity of eukaryotic cell membranes, it is notably absent in prokaryotic organisms like bacteria. d-nb.infofrontiersin.org This fundamental difference forms a basis for the selective action of cholesterol-based compounds.

The primary molecular feature responsible for potential antimicrobial activity is the strained three-membered epoxide ring. nih.gov This ring is electrophilic and can react with various nucleophiles, although its reactivity is sterically hindered compared to simpler epoxides. mdpi.comnih.gov Despite being relatively stable, the epoxide ring can be opened through reactions with nucleophilic groups such as thiols (in cysteine residues) and amines (in lysine (B10760008) residues or phospholipids) found in bacterial proteins and membranes. mdpi.com Such reactions would lead to covalent modification of essential bacterial biomolecules, disrupting their function and leading to cell death. researchgate.net

At the cellular level, the antimicrobial activity of this compound is likely directed at the cell membrane. The lipophilic nature of the cholesterol backbone facilitates its insertion into the lipid bilayer of bacterial membranes. nih.gov Bacterial membranes, lacking the rigidifying effect of cholesterol, are more susceptible to disruption. frontiersin.org The insertion of this compound could alter membrane fluidity and permeability, leading to the leakage of essential ions and metabolites and a collapse of the proton motive force, which is critical for energy production. nih.gov

Another potential mechanism involves the generation of reactive oxygen species (ROS). The reaction of the epoxide group with cellular components can generate carbon radicals, which in turn can oxidize unsaturated lipids and proteins, leading to oxidative stress and a breakdown of membrane integrity. researchgate.net Furthermore, some studies have shown that synthetic modifications of the cholesterol epoxide structure, for instance by creating conjugates with other molecules, can yield compounds with significant antibacterial and antibiofilm activity against multidrug-resistant bacteria like Pseudomonas aeruginosa. mdpi.com This highlights the potential of the cholesterol epoxide scaffold as a basis for developing new antimicrobial agents.

Summary of Antimicrobial Mechanisms

| Mechanism Level | Description of Mechanism | Potential Effect on Microbe | Reference |

| Molecular | The electrophilic epoxide ring reacts with nucleophilic groups (e.g., thiols, amines) in bacterial proteins and lipids. | Covalent modification and inactivation of essential enzymes and structural proteins. | mdpi.comresearchgate.net |

| Molecular | Reaction of the epoxide can generate carbon radicals. | Induction of oxidative stress through the peroxidation of lipids and oxidation of proteins. | researchgate.net |

| Cellular | The lipophilic sterol backbone inserts into the bacterial cell membrane, which lacks cholesterol. | Disruption of membrane integrity, altered fluidity, and increased permeability. | frontiersin.orgnih.gov |

| Cellular | Disruption of the cell membrane leads to the collapse of the proton motive force. | Inhibition of ATP synthesis and nutrient transport, leading to cell death. | nih.gov |

Advanced Analytical Methodologies for Cholesterol Beta Epoxide Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating cholesterol β-epoxide from other related compounds and isomers, which is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of cholesterol oxidation products. The resolution of the α- and β-epoxide isomers of cholesterol is a notable challenge in the analysis of COPs. However, specific HPLC methods have been developed to achieve this separation. For instance, a method was developed for the direct determination and effective separation of cholesterol α-epoxide (5,6α-epoxy-5α-cholestan-3β-ol) and cholesterol β-epoxide (5,6β-epoxy-5β-cholestan-3β-ol). nih.gov This separation is critical because the biological activities and formation pathways of the two isomers can differ. While some HPLC methods may struggle to resolve certain geometrical isomers, the technique is advantageous as it operates at lower temperatures, making it suitable for analyzing thermolabile compounds like hydroperoxides. helsinki.fi

The choice of the stationary phase is critical in HPLC for achieving the desired separation. Most separations of oxysterols are carried out using octadecyl alkyl chain (C18) bonded silica (B1680970) stationary phases in a reversed-phase liquid chromatography (RPLC) setup. uio.no In RPLC, more polar oxysterols elute earlier. uio.no The selectivity of the separation can be influenced by the specific characteristics of the C18 column and the composition of the mobile phase. uio.no While HPLC with UV detection has been used, its limitation is the inability to detect double bond-free COPs like the isomeric 5,6-epoxides. jfda-online.com

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a widely used method for the analysis of organic compounds, including cholesterol β-epoxide. scioninstruments.com In this technique, the sample is vaporized and separated into its components as it passes through a capillary column. scioninstruments.com The separated components then enter the FID, where they are burned in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of carbon atoms. scioninstruments.com

A new method utilizing solid-phase extraction (SPE) followed by GC-FID has been developed for the isolation and analysis of COPs. nih.gov This method involves saponification and liquid-liquid extraction before derivatizing the COPs into trimethylsilyl (B98337) ethers for analysis. nih.gov GC-FID offers high sensitivity and a broad dynamic range, making it suitable for detecting a wide variety of organic compounds. scioninstruments.com The peak heights or areas in the resulting chromatogram are directly proportional to the concentration of the compounds. scioninstruments.com

| Parameter | GC-FID Method for COPs |

| Sample Preparation | Saponification, liquid-liquid extraction, SPE, derivatization to trimethylsilyl ethers nih.gov |

| Detection Principle | Flame ionization of organic compounds scioninstruments.com |

| Run Time | Effective at rapidly separating COPs (e.g., 25-minute run) nih.gov |

| Internal Standard | Betulin can be used to monitor recovery nih.gov |

| Validation | Calibration curves show linearity with low limits of detection (LODs) and quantification (LOQs) nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) provides high specificity and sensitivity, making it an indispensable tool for the definitive identification and precise quantification of cholesterol β-epoxide.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for both identifying and quantifying cholesterol β-epoxide. researchgate.netnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification. For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. nih.govnih.gov

A validated GC-MS method for analyzing sterol oxidation products involves lipid extraction, cold saponification, purification by solid-phase extraction, and derivatization to form trimethylsilyl ethers before analysis. psu.edu This method has demonstrated high determination coefficients (R²) for calibration curves and low limits of detection and quantification. psu.edu GC-MS has been successfully used to determine the content of various COPs, including 5β,6β-epoxycholesterol, in food products and biological samples. researchgate.netnih.gov

| Parameter | GC-MS Method for Sterol Oxidation Products |

| Sample Preparation | Lipid extraction, cold saponification, SPE, derivatization psu.edu |

| Ionization Energy | Typically 70 eV researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity nih.govnih.gov |

| LOD | Below 5 ng/mL psu.edu |

| LOQ | Below 10 ng/mL psu.edu |

| Recovery | Generally between 77.65% and 110.29% psu.edu |

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and specificity in quantification. researchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled cholesterol β-epoxide) to the sample as an internal standard. nih.govresearchgate.net The ratio of the naturally occurring analyte to the labeled internal standard is then measured by mass spectrometry. researchgate.net

This approach effectively corrects for losses during sample preparation and variations in instrument response, leading to highly reliable results. acs.orgcore.ac.uk An IDMS method has been developed for the assay of unesterified cholesterol-5,6-epoxide (sum of α- and β-isomers) in human serum, demonstrating high specificity and enabling reliable quantification. nih.govnih.gov The use of deuterium-labeled internal standards is key to this high level of accuracy. nih.gov

Reversed-Phase Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (RP-LC/APCI-MS) is a powerful method for the comprehensive analysis of cholesterol oxidation products in complex matrices like food. researchgate.net APCI is an effective ionization technique for nonpolar compounds like cholesterol and its oxides. researchgate.netplos.org

A method using RP-LC/APCI-MS has been successfully developed for the determination of cholesterol and several COPs, including the 5,6α- and 5,6β-epoxides, in processed foods. researchgate.net This method allows for baseline separation of all targeted COPs, enabling separate quantification even for isobaric compounds. researchgate.net The limits of detection for this method are in the range of 15-30 ng/mL, with quantification performed from 100 ng/mL to 10 µg/mL. researchgate.net While APCI is highly effective, it can sometimes lead to dehydrated protonated molecules, which may complicate the determination of the analyte's molecular weight. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy and Specificity

Rigorous Sample Preparation and Extraction Protocols for Biological Matrices

The accurate quantification and characterization of cholesterol β-epoxide in biological matrices present a significant analytical challenge due to its presence at trace levels amidst a complex mixture of other lipids. slu.se Therefore, rigorous sample preparation and extraction protocols are paramount to ensure reliable and reproducible results. These protocols often involve multiple steps, including lipid extraction, saponification or hydrolysis, and purification.

A common initial step is the extraction of total lipids from the biological sample. Methods like the Folch or Bligh-Dyer procedures, which utilize chloroform (B151607) and methanol (B129727) mixtures, are frequently employed. acs.orgresearchgate.net For instance, a modified Bligh/Dyer procedure can be used to extract bulk lipids from biological samples in the presence of deuterated sterol standards, which aid in subsequent quantification and determination of extraction efficiency. researchgate.net Another approach involves the use of methyl-tert-butyl ether (MTBE) for lipid extraction from plasma samples. plos.orgplos.org

Following extraction, saponification is often performed to hydrolyze cholesteryl esters, releasing free cholesterol and its oxides. This can be achieved by treating the lipid extract with a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695). animbiosci.orggoogle.com Both cold and hot saponification methods are used. While cold saponification (e.g., at 25°C for 18-22 hours) is known for high recovery and minimal artifact formation, hot saponification (e.g., at 60°C for 45-60 minutes) offers a significant reduction in time. slu.se However, hot saponification can lead to the degradation of some cholesterol oxides. slu.se To circumvent the harsh conditions of saponification, transesterification can be used to free the sterols from the bulk lipids. slu.se

Purification of the extract is a critical step to remove interfering substances like large amounts of cholesterol, triglycerides, and phospholipids (B1166683). slu.se Solid-phase extraction (SPE) is a widely used technique for this purpose. slu.seanimbiosci.org Silica or C18 cartridges are commonly employed to separate cholesterol oxides from other lipids based on polarity differences. slu.senih.govsemanticscholar.org For example, after hexane (B92381) extraction, a silica SPE column can be used for cleanup, followed by elution of the cholesterol oxides with a more polar solvent mixture. nih.gov

The following table summarizes various sample preparation protocols used for the analysis of cholesterol oxides in different biological matrices.

| Biological Matrix | Extraction Method | Saponification | Purification Method | Reference |

| Human Blood Plasma | Acidified Methanol / Diethyl Ether | - | - | acs.org |

| Human Blood Plasma | Methyl-tert-butyl ether (MTBE) | - | - | plos.orgplos.org |

| Human Nipple Aspirate Fluid | - | - | Gas Chromatography/Mass Spectrometry with selected ion monitoring | nih.gov |

| Chicken Meat | n-hexane/2-propanol | - | Normal Phase HPLC | acs.org |

| Food (General) | Hexane | Hot or Cold Saponification | Solid-Phase Extraction (Silica or C18) | slu.senih.gov |

| Milk and Dairy Products | Diethyl ether after direct saponification | 10% KOH in ethanol at 70°C for 30 min | Solid-Phase Extraction (Sep-pak C18) | animbiosci.org |

Interactive Data Table:

Users can filter and sort the data by clicking on the column headers.

View Interactive Table

| Biological Matrix | Extraction Method | Saponification | Purification Method | Reference |

| Human Blood Plasma | Acidified Methanol / Diethyl Ether | - | - | acs.org |

| Human Blood Plasma | Methyl-tert-butyl ether (MTBE) | - | - | plos.orgplos.org |

| Human Nipple Aspirate Fluid | - | - | Gas Chromatography/Mass Spectrometry with selected ion monitoring | nih.gov |

| Chicken Meat | n-hexane/2-propanol | - | Normal Phase HPLC | acs.org |

| Food (General) | Hexane | Hot or Cold Saponification | Solid-Phase Extraction (Silica or C18) | slu.senih.gov |

| Milk and Dairy Products | Diethyl ether after direct saponification | 10% KOH in ethanol at 70°C for 30 min | Solid-Phase Extraction (Sep-pak C18) | animbiosci.org |

Advancements in Micro-Scale and Trace Analysis Methodologies

The low abundance of cholesterol β-epoxide in biological systems necessitates the use of highly sensitive and selective analytical techniques. mdpi.com Recent advancements in micro-scale separation techniques and mass spectrometry have significantly enhanced the ability to detect and quantify this and other oxysterols at trace levels.

Micro-Scale Separation Techniques:

Capillary Liquid Chromatography (LC) and Capillary Electrophoresis (CE): These techniques, which utilize µm-scale columns, offer high-resolution separation of complex lipid mixtures. researchgate.net The low flow rates (nL-scale) employed in these methods are compatible with nano-electrospray ionization-mass spectrometry (nano-ESI-MS), which provides high sensitivity. researchgate.net These micro-scale separation techniques are increasingly being used for lipidome analysis, enabling the detection of low-abundance species. researchgate.net

Advanced Mass Spectrometry (MS) Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a powerful tool for the quantitative and qualitative analysis of cholesterol oxides. nih.govmdpi.com The use of multiple-reaction monitoring (MRM) on tandem quadrupole mass spectrometers allows for the simultaneous quantification of numerous analytes in a single run with high sensitivity and specificity. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a widely used and reliable method for the determination of cholesterol oxides. slu.se Operating the GC-MS in selected ion monitoring (SIM) mode enhances selectivity and reduces baseline noise, improving quantification accuracy. slu.se

High-Resolution Mass Spectrometry (HRMS): Instruments like the LTQ Orbitrap provide high-resolution mass spectra, enabling the precise identification and quantification of individual lipid species in complex extracts. plos.org

The combination of advanced separation techniques with highly sensitive mass spectrometry has pushed the limits of detection for cholesterol β-epoxide and other oxysterols to the picogram to nanogram level. mdpi.com For instance, a validated LC-MS/MS method has been developed for the combined quantification of 18 oxysterols and numerous bile acids in a single chromatographic run from small plasma volumes. nih.gov

The following table highlights some of the advanced analytical methodologies used for the trace analysis of cholesterol oxides.

| Analytical Technique | Key Features | Application Example | Reference |

| Capillary LC/CE-MS | High-resolution separation, nL-scale flow, high sensitivity with nano-ESI | Comprehensive lipidome analysis | researchgate.net |

| LC-MS/MS (MRM) | High sensitivity and specificity, simultaneous quantification of multiple analytes | Quantification of 18 oxysterols in human plasma | nih.govlcms.cz |

| GC-MS (SIM) | High selectivity, reduced baseline noise, accurate quantification | Determination of cholesterol oxides in food and biological samples | slu.se |

| High-Resolution MS (Orbitrap) | High-resolution mass spectra, precise identification and quantification | Shotgun profiling of plasma lipidome | plos.org |

Interactive Data Table:

Users can filter and sort the data by clicking on the column headers.

View Interactive Table

| Analytical Technique | Key Features | Application Example | Reference |

| Capillary LC/CE-MS | High-resolution separation, nL-scale flow, high sensitivity with nano-ESI | Comprehensive lipidome analysis | researchgate.net |

| LC-MS/MS (MRM) | High sensitivity and specificity, simultaneous quantification of multiple analytes | Quantification of 18 oxysterols in human plasma | nih.govlcms.cz |

| GC-MS (SIM) | High selectivity, reduced baseline noise, accurate quantification | Determination of cholesterol oxides in food and biological samples | slu.se |

| High-Resolution MS (Orbitrap) | High-resolution mass spectra, precise identification and quantification | Shotgun profiling of plasma lipidome | plos.org |

These advancements are crucial for elucidating the biological roles of cholesterol β-epoxide and other minor oxysterols in health and disease.

Theoretical and Computational Approaches in Cholesterol Beta Epoxide Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation allow for a detailed examination of cholesterol β-epoxide at the atomic level, providing insights into its chemical behavior and interactions with biological molecules. These computational techniques are crucial for understanding the fundamental processes that govern its formation and subsequent metabolic fate.

Computational chemistry, particularly density functional theory (DFT), has been employed to investigate the reaction pathways between cholesterol and singlet oxygen (¹O₂), a reactive oxygen species that can lead to the formation of cholesterol epoxides. tandfonline.comresearchgate.net These studies model the transition states and free energies of the reaction, providing a detailed understanding of the mechanisms that are otherwise challenging to observe experimentally. tandfonline.comresearchgate.net

Simulations have identified epoxide-like intermediates in the formation of cholesterol hydroperoxides, which are precursors to the 5,6-epoxide derivatives. tandfonline.comresearchgate.net For example, the reaction producing S-6-hydroperoxycholesterol proceeds via a two-step mechanism involving an epoxide-like intermediate. tandfonline.comresearchgate.net It is speculated that these intermediates may react with other molecules in vivo to form the final 5,6-epoxide derivatives of cholesterol. tandfonline.com

Computational studies also shed light on the reactivity of the epoxide ring. Molecular modeling has been used to analyze the surprising unreactivity of both cholesterol 5,6α-epoxide and 5,6β-epoxide toward nucleophiles in the absence of a catalyst. nih.gov These epoxides are sterically hindered, making spontaneous reactions difficult. mdpi.com Under catalytic conditions, modeling supports a trans-diaxial ring-opening mechanism for the α-epoxide, while the β-epoxide remains largely unreactive. nih.gov This highlights that the ring opening is not a spontaneous event but requires specific enzymatic or catalytic intervention. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, is critical to the biological activity of molecules. Computational modeling is a powerful tool for predicting the stereochemical outcomes of reactions involving cholesterol.

In non-enzymatic autoxidation, a mixture of both α- and β-epoxides is formed. mdpi.com Theoretical models can help explain the observed product ratios. For instance, in the epoxidation of cholesterol using reagents like m-chloroperbenzoic acid, the stereospecificity of the reaction is dictated by steric hindrance. scribd.com The angular methyl group on the β-face of the cholesterol molecule blocks the approach of the reagent, forcing it to attack from the α-face, leading to a specific stereoisomer. scribd.com

In enzymatic reactions, computational studies help explain the high degree of stereoselectivity. Cholesterol epoxide hydrolase (ChEH) preferentially metabolizes the 5,6α-epoxide into cholestane-3β,5α,6β-triol, while the 5,6β-epoxide is a much poorer substrate. nih.govnih.gov Molecular modeling and structural analysis of the enzyme-substrate complex can reveal the specific interactions that favor the binding and catalysis of one stereoisomer over the other. nih.gov Quantum mechanics/molecular mechanics (QM/MM) modeling of related enzymes, such as soluble epoxide hydrolase, demonstrates how the enzyme's active site precisely orients the substrate to ensure specific stereochemical outcomes during the ring-opening reaction. acs.org

To understand how enzymes process cholesterol β-epoxide, researchers use ligand-protein docking simulations. This technique computationally places the substrate (ligand) into the active site of the enzyme (protein) to predict the most likely binding orientation and analyze the stabilizing interactions.

These simulations have been applied to the family of epoxide hydrolases, which are responsible for detoxifying epoxides. acs.org Although specific docking studies on cholesterol β-epoxide with ChEH are not widely published, models of related enzymes provide a clear framework for the interactions involved. acs.org In soluble epoxide hydrolase, for example, key interactions include hydrogen bonds between the epoxide's oxygen atom and the hydroxyl groups of two tyrosine residues (Tyr381 and Tyr465). acs.org The catalytic reaction is initiated by a nucleophilic attack from an aspartate residue (Asp333), a process facilitated by a nearby histidine residue (His523). acs.org

Table 1: Key Amino Acid Interactions in Epoxide Hydrolase Active Sites (Based on sEH Modeling)

| Interacting Residue | Role in Catalysis | Type of Interaction |

|---|---|---|

| Asp333 | Acts as the nucleophile that attacks the epoxide ring. | Covalent bond formation |

| Tyr381, Tyr465 | Activate the epoxide ring by polarizing the C-O bond. | Hydrogen bonding |

Source: Adapted from studies on soluble epoxide hydrolase (sEH), which provides a model for the catalytic mechanism expected in cholesterol epoxide hydrolase. acs.org

Docking simulations with cytochrome P450 enzymes, which are also involved in cholesterol metabolism, further underscore the importance of the active site's shape and steric properties in determining how a ligand like cholesterol or its derivatives will bind. researchgate.netnih.gov These computational insights are crucial for understanding the substrate specificity of metabolizing enzymes.

Prediction of Stereochemical Outcomes in Enzymatic and Non-Enzymatic Reactions

Systems Biology Modeling of Cholesterol Metabolism Networks

Systems biology aims to understand the larger picture of how individual components of a biological system interact. By creating comprehensive computational models of metabolic networks, researchers can study the flow of molecules through pathways and predict how the system responds to changes. openrepository.comscribd.com

Cholesterol β-epoxide is not an isolated molecule but part of the vast and interconnected network of cholesterol metabolism. mdpi.com Significant efforts have been made to construct detailed, machine-readable maps of these pathways using standardized formats like the Systems Biology Graphical Notation (SBGN). nih.gov These comprehensive models explicitly include the formation and metabolism of cholesterol epoxides, situating them within the broader context of cholesterol biosynthesis and degradation. nih.govnih.gov

These models map the conversion of cholesterol to its 5,6α- and 5,6β-epoxides and their subsequent hydration by cholesterol epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol. nih.govresearchgate.net By integrating these specific reactions into larger network models, scientists can analyze their connection to other metabolic branches, such as bile acid synthesis and steroid hormone production. nih.govnih.gov This integrated view is essential for understanding how perturbations in one area of the network can affect another. mdpi.com

A major strength of systems biology models is their ability to simulate the behavior of the metabolic network under different conditions, predicting how the system will respond to perturbations. These perturbations can include genetic mutations, the introduction of a drug, or physiological changes like aging. openrepository.comhope.ac.uk

Table 2: Predictive Modeling of Factors Influencing Cholesterol Metabolism

| Path | Dependent Variable | Standardized Regression Coefficient (β) | p-value | Interpretation |

|---|---|---|---|---|

| "Cholesterol Synthesis" → β-EPOX | β-EPOX | 0.261 | < 0.001 | Increased cholesterol synthesis is predictive of higher β-epoxide levels. |

Source: Data from covariance structure analysis in patients with coronary artery disease. mdpi.com

Such predictive models allow researchers to generate and test hypotheses about metabolic regulation. For instance, computational constructions of the cholesterol biosynthesis network suggest the existence of theoretical intermediates and alternative bypass pathways that have not yet been discovered experimentally. nih.gov These simulations provide a roadmap for future research, guiding scientists toward new potential control points and regulatory molecules within the complex web of cholesterol metabolism.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| (25R)26-hydroxycholesterol |

| 3β,5α,6β-triol |

| 3β-hydroxy-5α,6α-epoxycholestane |

| 5,6α-epoxy-cholesterol (5,6α-EC) |

| 5,6β-epoxy-cholesterol (5,6β-EC) |

| 6-oxo-cholestan-3β, 5α-diol (OCDO) |

| 7-ketocholesterol (B24107) |

| Cholestane-3β,5α,6β-triol (CT) |

| Cholesterol |

| Cholesterol 5,6-epoxide |

| Cholesterol 5,6α-epoxide |

| Cholesterol β-epoxide |

| Cholesterol hydroperoxides |

| Lanosterol |

| m-chloroperbenzoic acid |

| R-6-hydroperoxycholesterol |

| S-6-hydroperoxycholesterol |

| Singlet oxygen |

| Squalene |

| Squalene epoxide |

| Styrene oxide |

Integration of Cholesterol Beta-Epoxide Pathways within Comprehensive Metabolic Models